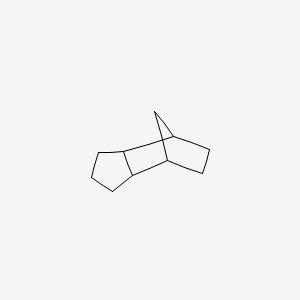

Tetrahydrodicyclopentadiene

CAS No.: 6004-38-2

Cat. No.: VC7819654

Molecular Formula: C10H16

Molecular Weight: 136.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6004-38-2 |

|---|---|

| Molecular Formula | C10H16 |

| Molecular Weight | 136.23 g/mol |

| IUPAC Name | tricyclo[5.2.1.02,6]decane |

| Standard InChI | InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2 |

| Standard InChI Key | LPSXSORODABQKT-UHFFFAOYSA-N |

| SMILES | C1CC2C3CCC(C3)C2C1 |

| Canonical SMILES | C1CC2C3CCC(C3)C2C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

THDCPD features a fused bicyclo[2.2.1]heptane framework with a 1,3-propanediyl bridge, creating distinct stereochemical environments in its endo and exo forms. The endo isomer (CAS 2825-83-4) adopts a configuration where the bridge hydrogen atoms are oriented toward the concave face of the bicyclic system, while the exo isomer (CAS 6004-38-2) positions these substituents outward . This structural difference profoundly impacts physical properties and reactivity:

| Property | endo-THDCPD | exo-THDCPD |

|---|---|---|

| Melting Point | 75°C | -34°C |

| Boiling Point | 200.9°C | 210.5°C |

| Density (20°C) | 0.98 g/cm³ | 0.94 g/cm³ |

| Flash Point | 55.9°C | 62.3°C |

| Heat of Combustion | 42.1 MJ/L | 43.6 MJ/L |

Data compiled from experimental measurements .

The exo isomer's lower density and higher heat of combustion make it preferable for energy storage applications, while the endo form's solid-state stability at room temperature facilitates handling in chemical synthesis .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct splitting patterns for the bridgehead protons:

-

endo-THDCPD: (CDCl₃) δ 1.25–1.45 (m, 4H, bridge CH₂), 2.68 (dt, J = 4.2 Hz, 2H, bridgehead H)

-

exo-THDCPD: (CDCl₃) δ 1.32–1.58 (m, 4H, bridge CH₂), 2.91 (dd, J = 5.1 Hz, 2H, bridgehead H)

Infrared spectroscopy shows characteristic C-H stretching vibrations at 2920 cm⁻¹ (endo) and 2935 cm⁻¹ (exo), with the exo isomer exhibiting additional absorbance at 1450 cm⁻¹ due to altered ring strain .

Synthetic Methodologies and Industrial Production

Isomerization Process Optimization

The 2024 patent by Zhu et al. describes a breakthrough continuous process for exo-THDCPD production via hydroisomerization of endo-THDCPD:

Reaction Conditions:

-

Temperature: 130–170°C (hydrogenation zone), 150–170°C (isomerization zone)

-

Pressure: 0.5–1.0 MPa

-

Catalysts: Ni/SiO₂ (hydrogenation), Pt-modified Y-type zeolite (isomerization)

-

Space Velocity: 0.5–2 h⁻¹

-

Hydrogen/Liquid Ratio: 600–1200 Nm³/m³

This dual-catalyst system achieves 86% conversion with 94% selectivity toward exo-THDCPD, maintaining operational stability for over 2000 hours . Comparative studies demonstrate the critical role of zeolite pretreatment:

| Catalyst Modification | Conversion (%) | Selectivity (%) |

|---|---|---|

| Untreated Y-zeolite | 72 | 81 |

| Hydrothermally treated | 89 | 95 |

Scalability and Process Economics

Industrial-scale implementation requires careful optimization of:

The continuous process eliminates batch-to-batch variability while achieving 98.5% mass efficiency through closed-loop solvent recycling .

Industrial Applications and Market Dynamics

Aerospace Propulsion Systems

exo-THDCPD's volumetric energy density (43.6 MJ/L) exceeds conventional hydrocarbon fuels, making it ideal for:

-

Solid Rocket Propellants: 25–35% exo-THDCPD in HTPB-based formulations increases specific impulse by 12%

-

Hybrid Rocket Motors: Gel formulations with nanosized aluminum achieve combustion efficiencies >92%

-

Hypersonic Vehicle Thermal Management: Endothermic cracking absorbs 1.2 MJ/kg during Mach 8 flight

Northrop Grumman's 2024 contract with the U.S. Space Force specifies exo-THDCPD as the primary fuel for next-generation satellite launch vehicles .

Advanced Polymer Engineering

Hydrogenated DCPD resins derived from exo-THDCPD exhibit:

| Property | Value | Application Example |

|---|---|---|

| Thermal Deformation Temp | 185°C | LED Lens Molds |

| Dielectric Constant | 2.55 (1 GHz) | 5G Antenna Substrates |

| UV Resistance | <0.5% ΔYI (3000h) | Automotive Clearcoats |

Mitsui Chemicals' 2023 production expansion in Singapore targets 15,000 MT/year capacity for hydrogenated resins, primarily serving electric vehicle manufacturers .

Electronics Encapsulation

The electronics sector utilizes exo-THDCPD derivatives for:

-

Underfill Encapsulants: Coefficient of thermal expansion (CTE) = 28 ppm/°C vs. silicon's 2.6 ppm/°C

-

Hermetic Sealants: Moisture vapor transmission <0.01 g·mm/m²/day

-

High-Frequency Substrates: Dissipation factor 0.0012 at 10 GHz

Taiwan Semiconductor Manufacturing Company (TSMC) reported a 30% reduction in package warpage using exo-THDCPD-based underfills in 3nm chip packaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume